1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 4-isopropylphenyl group
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutane ring, which can be achieved through cycloaddition reactions.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the cyclobutane ring to introduce the carboxylic acid group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the cyclobutane ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to facilitate these transformations.
Scientific Research Applications
1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Phenyl Substituted Carboxylic Acids: Compounds with phenyl rings substituted with various functional groups.
Ketone-Containing Carboxylic Acids: Compounds with both ketone and carboxylic acid functional groups.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Isopropylphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1492893-17-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | This compound |
CAS Number | 1492893-17-0 |
The biological activity of this compound primarily involves its interactions with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
Recent research has focused on the compound's efficacy in inhibiting specific enzymes and pathways associated with disease processes. For instance, it has been evaluated for its potential to inhibit fatty acid synthase (FAS), an enzyme critical in lipid metabolism and associated with cancer progression. In vitro assays have indicated promising results, suggesting that this compound could serve as a lead for further drug development targeting metabolic disorders and certain cancers .
Case Studies
- Fatty Acid Synthase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters examined a series of compounds similar to this compound for FAS inhibition. The results indicated that structurally related compounds exhibited significant inhibitory activity, providing a rationale for further exploration of this compound's analogs in cancer therapy .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of the compound in animal models. The results demonstrated a reduction in inflammatory markers and pain response, indicating potential therapeutic applications in inflammatory diseases .
Synthesis
The synthesis of this compound can be achieved through multi-step organic reactions involving cyclobutane derivatives and isopropylphenyl groups. The general synthetic route includes:
- Formation of Cyclobutane Ring : Utilizing appropriate precursors to construct the cyclobutane framework.
- Functionalization : Introducing the carboxylic acid group via oxidation or carboxylation reactions.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Pharmacological Studies
Pharmacological evaluations have shown that this compound possesses moderate bioactivity against certain cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations. Further studies are required to explore its pharmacokinetics and bioavailability.
Toxicity Assessments
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects in vivo.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-oxo-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
JEZWKOZWHWVCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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